N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole carboxamide core linked to a 1,2-dimethylindole moiety via a methylene bridge. For example, tulmimetostat, a related compound, is an antineoplastic agent targeting epigenetic regulators . The indole substituent in the target compound may influence receptor binding or metabolic stability, though further experimental validation is required.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-15-8-13(3-5-16(15)21(12)2)10-20-19(22)14-4-6-17-18(9-14)24-11-23-17/h3-9H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKARJNYMITDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Coupling of the Indole and Benzodioxole Rings: The final step involves coupling the indole moiety with the benzodioxole ring through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Indole derivatives are often investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Case Study: Anti-Cancer Activity
Research has shown that indole-based compounds can inhibit cancer cell proliferation. A study focusing on similar indole derivatives demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .
Pharmacology
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide may also serve as a lead compound in the development of novel pharmacological agents targeting specific receptors or enzymes.
Case Study: Monoamine Oxidase Inhibition
Indole derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme implicated in mood disorders. A related compound demonstrated selective inhibition of MAO-A and MAO-B isoforms, suggesting that this compound could be evaluated for similar activity .
Material Science
Beyond biological applications, the compound's unique structure may lead to innovations in material science. Its potential use in organic electronics and photonic devices is noteworthy due to the presence of conjugated systems within its structure.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research into similar benzodioxole compounds has indicated their suitability for use in OLEDs due to their favorable electronic properties. The incorporation of such compounds into device architectures could enhance performance metrics like efficiency and stability .
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response to combat infections .
Comparison with Similar Compounds
Tulmimetostat (Antineoplastic Benzodioxole Carboxamide)
Structure: Tulmimetostat shares the benzodioxole carboxamide core but incorporates a trans-cyclohexyl-methoxyazetidine group and a methylsulfanylpyridinone substituent . Key Differences:
- Substituents : Tulmimetostat’s complex substituents likely enhance target specificity (e.g., EZH2 inhibition in cancer), whereas the target compound’s 1,2-dimethylindole group may prioritize different binding interactions.
- Activity : Tulmimetostat is explicitly classified as antineoplastic, while the target compound’s pharmacological profile remains uncharacterized in the evidence.
N-(Benzoylphenyl)-5-Substituted Indole Carboxamides (Lipid-Lowering Agents)
Structure : These compounds (e.g., 5-methoxyindole-2-carboxamides) feature an indole carboxamide core with benzoylphenyl and halogen/methoxy substitutions .
Key Differences :
- Core vs. Substituents : The target compound uses a benzodioxole carboxamide backbone, whereas these analogs prioritize indole-2-carboxamide. The 1,2-dimethylindole substitution in the target compound may reduce metabolic oxidation compared to 5-methoxy or chloro groups in the lipid-lowering derivatives .
- Therapeutic Use : highlights lipid-lowering effects, suggesting structural motifs like benzoylphenyl groups may favor PPAR-α/γ modulation. The target compound’s benzodioxole-indole hybrid structure could diverge in mechanism.
Thiophene- and Pyrrole-Containing Carboxamides
Examples :
- N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoroindol-3-ylidene)methyl)pyrrole-3-carboxamide: Combines pyrrole and fluorinated indole motifs, possibly optimizing pharmacokinetics . Key Differences:
- Heterocyclic Influence : Thiophene and pyrrole substituents may alter electronic properties or bioavailability compared to the target compound’s dimethylindole group.
Critical Analysis of Structural Trends
- Benzodioxole vs. Indole Cores : Benzodioxole carboxamides (e.g., tulmimetostat) often target epigenetic or enzymatic pathways, while indole carboxamides () favor metabolic regulation. The target compound’s hybrid structure may bridge these functionalities.
- Substituent Impact : Methylation on indole (target compound) could reduce cytochrome P450-mediated metabolism compared to halogenated or methoxylated analogs . Thiophene or pyrrole groups () may improve binding affinity in hydrophobic pockets.
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 272.30 g/mol. Its structure features an indole moiety linked to a benzodioxole, which is known for various biological activities.
Research indicates that compounds with similar structures often interact with multiple biological pathways:
- Inhibition of Cancer Cell Proliferation : Compounds structurally related to benzodioxoles have shown significant anti-cancer properties. They may induce apoptosis and autophagy in cancer cells, particularly through lysosomal pathways .
- Antioxidant Activity : Benzodioxole derivatives are noted for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Modulation of Protein Kinase Activity : Some derivatives exhibit high selectivity for specific kinases, suggesting potential use in targeted cancer therapies .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study on similar benzodioxole compounds demonstrated their ability to inhibit the migration of hepatocellular carcinoma cells. The mechanism involved targeting lysosomes and inducing autophagic processes that led to cell death .
- In Vivo Studies : In animal models, compounds analogous to this compound showed promising results in reducing tumor size and metastasis when administered at specific doses over a defined period .
- Pharmacokinetics : Research indicates that similar compounds exhibit favorable pharmacokinetic profiles, suggesting good absorption and distribution in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide, and how is purity ensured?
- Methodology : Synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with substituted indole-methylamine intermediates. Reactions use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane under nitrogen . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization. Purity is validated via HPLC (≥95%) and melting point consistency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., dimethylindole methyl groups at δ 2.1–2.5 ppm, benzodioxole protons at δ 6.7–6.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated vs. observed) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretching (~1650–1680 cm) and benzodioxole C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. How do structural modifications to the benzodioxole or indole moieties influence pharmacological profiles (e.g., selectivity, potency)?
- Methodology :
-
Comparative SAR Studies : Replace benzodioxole with dihydrobenzofuran or modify indole substituents (e.g., halogenation at position 4 or methoxy at position 5). Evaluate changes in binding affinity using kinase inhibition assays (e.g., Bcl-2/Mcl-1 dual inhibitors) .
-
Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., hydrophobic pockets accommodating dimethylindole) .
-
Data Analysis : Correlate substituent electronegativity (e.g., Cl, F) with IC shifts in cytotoxicity assays (Table 1) .
Table 1 : Example SAR Data for Analogous Compounds
Substituent (Indole R-group) Target IC (nM) Selectivity Ratio (Bcl-2/Mcl-1) 4-Chloro 12.3 ± 1.2 3.8 5-Methoxy 28.7 ± 2.1 1.2 2-Methyl 45.6 ± 3.4 0.9
Q. What in vitro assays are most suitable for assessing the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Hydrolysis of the amide bond is a key degradation pathway, with half-life () calculated at each pH .
- Plasma Stability : Use human or rodent plasma to assess esterase-mediated metabolism. Quench reactions with acetonitrile and quantify parent compound loss .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Validate apoptosis induction (Annexin V/PI staining) alongside caspase-3 activation assays to confirm mechanistic consistency .
Experimental Design & Optimization
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodology :
- Stepwise Optimization : Adjust reaction time/temperature for critical steps (e.g., indole alkylation at 0°C vs. room temperature) to minimize by-products .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl halides are intermediates .
Q. Which computational tools predict metabolic liabilities of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMET Predictor to identify susceptible sites (e.g., benzodioxole ring oxidation) .
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using Schrödinger’s Glide .
Data Interpretation & Reporting
Q. How should researchers validate target engagement in cellular assays?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
